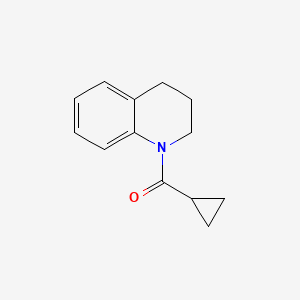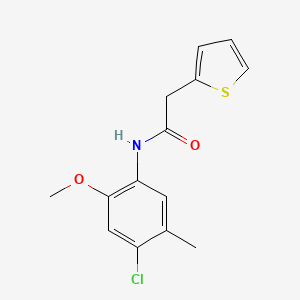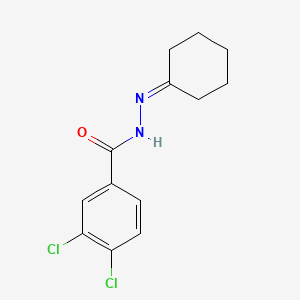![molecular formula C25H26N2O4 B5707328 N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) CAS No. 6131-51-7](/img/structure/B5707328.png)
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)
Descripción general
Descripción
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide), commonly known as DMPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPM is a derivative of benzamide, a class of organic compounds that has been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of DMPM is not fully understood. However, studies have suggested that DMPM may act by inhibiting various signaling pathways involved in cancer cell growth and survival. DMPM has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, DMPM has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
DMPM has been shown to have various biochemical and physiological effects. Studies have shown that DMPM can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DMPM has also been found to inhibit the expression of various proteins involved in cancer cell survival, such as Bcl-2 and survivin.
In addition, DMPM has been shown to have antioxidant and anti-inflammatory effects. DMPM has been found to reduce the production of reactive oxygen species (ROS) and inhibit the expression of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMPM in lab experiments is its potent anticancer activity. DMPM has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. In addition, DMPM has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments.
One of the limitations of using DMPM in lab experiments is its limited solubility in water. DMPM is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. This can make it challenging to administer DMPM in animal models and can limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on DMPM. One area of research is to investigate the potential of DMPM as a treatment for neurodegenerative diseases. Studies have shown that DMPM has neuroprotective effects and can potentially be used as a treatment for Alzheimer's and Parkinson's disease.
Another area of research is to investigate the potential of DMPM as a chemotherapeutic agent. Studies have shown that DMPM has potent anticancer activity against various cancer cell lines. Further research is needed to determine the efficacy of DMPM in animal models and to investigate its potential applications in cancer therapy.
Conclusion:
In conclusion, DMPM is a promising compound that has potential applications in various fields. Its potent anticancer activity and neuroprotective effects make it a promising candidate for cancer therapy and treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of DMPM and to investigate its potential applications in various fields.
Métodos De Síntesis
The synthesis of DMPM involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DMPM. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DMPM has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of cancer therapy. Studies have shown that DMPM has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMPM has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models.
Another area of research is in the field of neuroscience. DMPM has been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, DMPM has been found to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-[(4-methylbenzoyl)amino]methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-16-5-9-18(10-6-16)24(28)26-23(20-13-14-21(30-3)22(15-20)31-4)27-25(29)19-11-7-17(2)8-12-19/h5-15,23H,1-4H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUMEWAANGIEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359684 | |
| Record name | N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) | |
CAS RN |
6131-51-7 | |
| Record name | N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)

![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)

![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)
![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)
